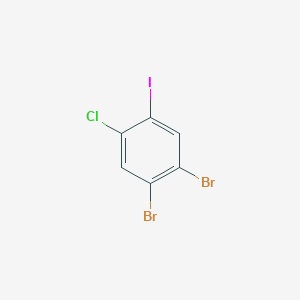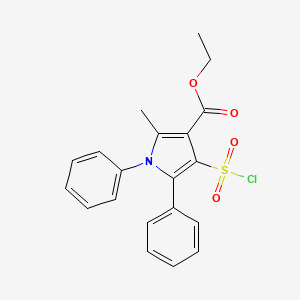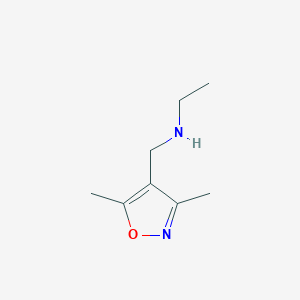
Nickel bis(N,N'-diethyl-2,4-pentanediketiminate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nickel bis(N,N’-diethyl-2,4-pentanediketiminate) is a coordination compound featuring nickel as the central metal atom coordinated to two N,N’-diethyl-2,4-pentanediketiminate ligands. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Nickel bis(N,N’-diethyl-2,4-pentanediketiminate) typically involves the reaction of nickel(II) chloride with N,N’-diethyl-2,4-pentanediketimine in the presence of a base such as sodium hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete reaction.
Industrial Production Methods: While specific industrial production methods for Nickel bis(N,N’-diethyl-2,4-pentanediketiminate) are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes using larger reaction vessels, maintaining strict control over reaction conditions, and employing purification techniques such as recrystallization or chromatography to obtain the pure compound.
Types of Reactions:
Oxidation: Nickel bis(N,N’-diethyl-2,4-pentanediketiminate) can undergo oxidation reactions, where the nickel center is oxidized to a higher oxidation state.
Reduction: The compound can also participate in reduction reactions, where the nickel center is reduced to a lower oxidation state.
Substitution: Ligand substitution reactions are common, where the N,N’-diethyl-2,4-pentanediketiminate ligands can be replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Ligand exchange can be facilitated by using excess of the incoming ligand and heating the reaction mixture.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(III) complexes, while reduction may produce nickel(I) complexes. Substitution reactions result in new nickel complexes with different ligands.
科学研究应用
Nickel bis(N,N’-diethyl-2,4-pentanediketiminate) has several applications in scientific research:
Catalysis: It is used as a catalyst in various organic reactions, including cross-coupling reactions and polymerization processes.
Material Science: The compound is studied for its potential in the development of new materials with unique electronic and magnetic properties.
Biological Studies: Researchers investigate its interactions with biological molecules to understand its potential as a therapeutic agent or a probe in biochemical assays.
Industrial Applications: It is used in the production of specialty chemicals and as a precursor for other nickel-containing compounds.
作用机制
The mechanism of action of Nickel bis(N,N’-diethyl-2,4-pentanediketiminate) involves its ability to coordinate with various substrates through its nickel center. The N,N’-diethyl-2,4-pentanediketiminate ligands stabilize the nickel center, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions.
相似化合物的比较
Nickel bis(acetylacetonate): Another nickel complex with similar coordination properties but different ligands.
Nickel bis(dipivaloylmethanato): Features different diketiminate ligands, leading to variations in stability and reactivity.
Nickel bis(benzoylacetonate): Similar structure but with benzoylacetonate ligands, affecting its chemical behavior.
Uniqueness: Nickel bis(N,N’-diethyl-2,4-pentanediketiminate) is unique due to the specific electronic and steric properties imparted by the N,N’-diethyl-2,4-pentanediketiminate ligands. These properties influence its reactivity and stability, making it suitable for specific applications where other nickel complexes may not perform as effectively.
属性
分子式 |
C18H34N4Ni |
|---|---|
分子量 |
365.2 g/mol |
IUPAC 名称 |
2-N,4-N-diethylpentane-2,4-diimine;nickel(2+) |
InChI |
InChI=1S/2C9H17N2.Ni/c2*1-5-10-8(3)7-9(4)11-6-2;/h2*7H,5-6H2,1-4H3;/q2*-1;+2 |
InChI 键 |
RSZLCKVJJSOGJX-UHFFFAOYSA-N |
规范 SMILES |
CCN=C(C)[CH-]C(=NCC)C.CCN=C(C)[CH-]C(=NCC)C.[Ni+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


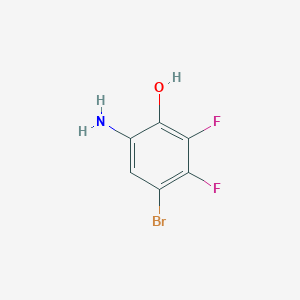
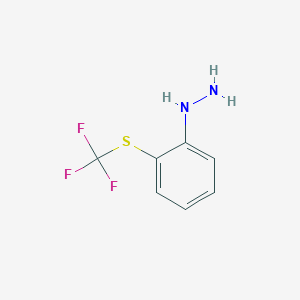

![(1S,4R)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B15204602.png)
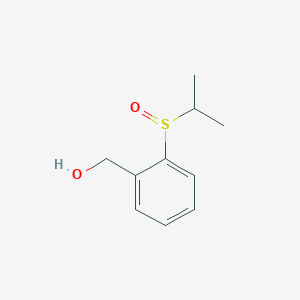
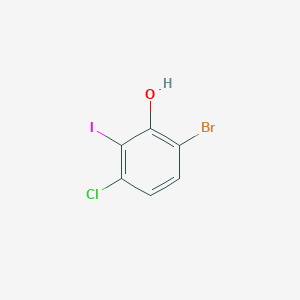

![1-(2-(Pyrrolidin-1-yl)ethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B15204626.png)
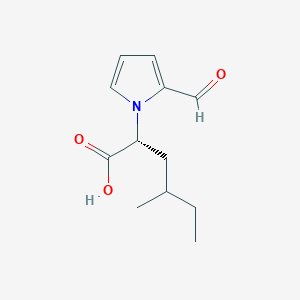
![tert-Butyl 3-[(R)-cyclopropyl(hydroxy)methyl]azetidine-1-carboxylate](/img/structure/B15204632.png)
